![molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1](/img/structure/B62508.png)
2-(Pyridin-3-Yl)Benzaldehyde
Overview
Description
2-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction involving a benzene-1,2-diamine or pyridine-2,3-diamine and a pyridine aldehyde .Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-Yl)Benzaldehyde contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 2-(Pyridin-3-Yl)Benzaldehyde have been explored in various studies . For example, one study reported the synthesis of 2-(Pyridin-3-Yl)-1H-benzo[d]imidazoles and 2-(Pyridin-3-Yl)-3H-imidazo[4,5-b]pyridine derivatives through a reaction with a benzene-1,2-diamine or pyridine-2,3-diamine .Physical And Chemical Properties Analysis
2-(Pyridin-3-Yl)Benzaldehyde is a solid substance . It has a molecular weight of 183.21 and a molecular formula of C12H9NO . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Chemical Research
2-(Pyridin-3-Yl)Benzaldehyde is a chemical compound with the molecular formula C12H9NO . It’s used in chemical research due to its unique structure and properties .
Synthesis of Novel Heterocyclic Compounds
This compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . These novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
Proteomics Research
2-(Pyridin-3-Yl)Benzaldehyde is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Complexation Studies
There’s evidence that this compound can be used in complexation studies . For example, it has been used in studies involving complexation with Fe3+ metal .
Mechanism of Action
Target of Action
It is worth noting that pyridine-containing compounds have been found to have medicinal applications in treating various conditions such as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It is known that pyridine derivatives can exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine derivatives have been implicated in a variety of biochemical processes due to their broad range of medicinal applications .
Result of Action
Given the medicinal applications of pyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Safety and Hazards
Future Directions
The future directions for the study of 2-(Pyridin-3-Yl)Benzaldehyde and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be developed as potential therapeutic agents due to their antimicrobial, anti-tubercular, and antioxidant activities .
properties
IUPAC Name |
2-pyridin-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUANRRVVJRTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397431 | |
Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
176690-44-1 | |
Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176690-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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